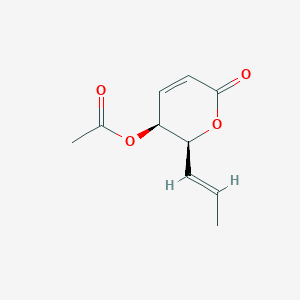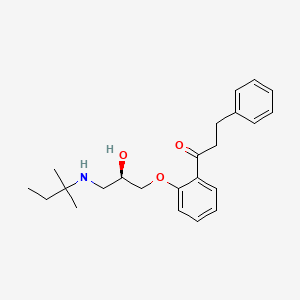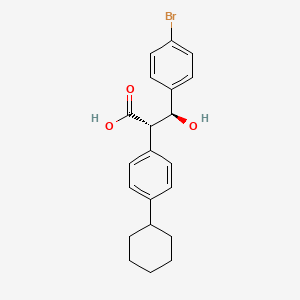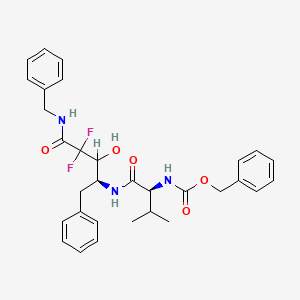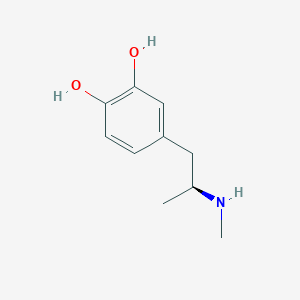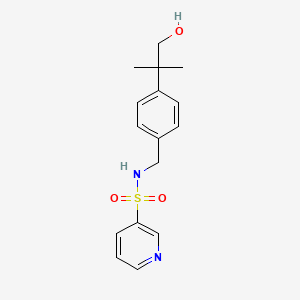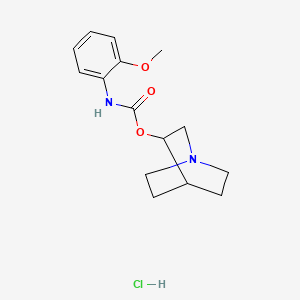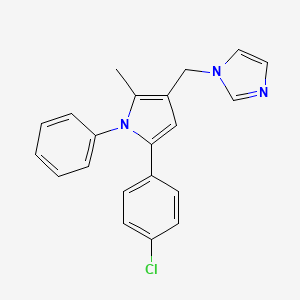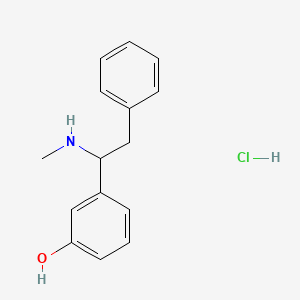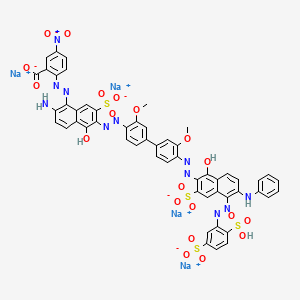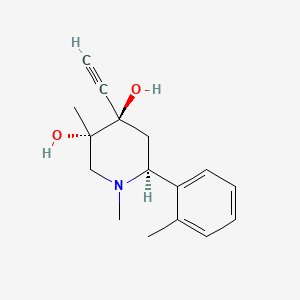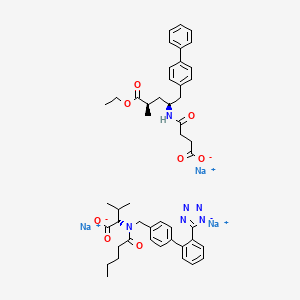
5-(5-Amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-2H-1,2,4-thiadiazin-3-amine 1,1-dioxide, (5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- is a complex organic compound that belongs to the class of thiadiazines This compound is characterized by its unique structure, which includes a thiadiazine ring fused with an amino and fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties are being investigated for use in materials science and other industrial applications.
Wirkmechanismus
The mechanism by which 2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopropamine: A stimulant drug with a similar thiadiazine structure but different functional groups.
2-Thiophenemethylamine: Another compound with a thiadiazine ring, used in various chemical applications.
Uniqueness
What sets 2H-1,2,4-Thiadiazin-3-amine, 5-(5-amino-2-fluorophenyl)-5,6-dihydro-2,5-dimethyl-, 1,1-dioxide, (5R)- apart is its specific combination of functional groups, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
1975138-46-5 |
|---|---|
Molekularformel |
C11H15FN4O2S |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
(5R)-5-(5-amino-2-fluorophenyl)-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-3-amine |
InChI |
InChI=1S/C11H15FN4O2S/c1-11(8-5-7(13)3-4-9(8)12)6-19(17,18)16(2)10(14)15-11/h3-5H,6,13H2,1-2H3,(H2,14,15)/t11-/m0/s1 |
InChI-Schlüssel |
XXTMTGDWWZJQQV-NSHDSACASA-N |
Isomerische SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)N)F |
Kanonische SMILES |
CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


